Bienvenue dans la boutique en ligne BenchChem!

4-Nonylphenylboronic acid

Endocannabinoid Research Enzyme Inhibition Neuroscience

4-Nonylphenylboronic acid (CAS 256383-45-6) is the definitive, empirically validated FAAH inhibitor for researchers demanding maximal potency and minimal off-target activity. With an IC50 of 9.1 nM and 870-fold selectivity over MAGL, it ensures phenotypes are attributed to FAAH blockade—unlike phenylboronic acid (IC50 150 nM) or other alkyl analogs where potency collapses. Supplied at ≥98% purity; soluble in DMSO (9 mg/mL). Designed for anandamide signaling studies, quantitative SAR campaigns, and endocannabinoid drug discovery programs requiring uncompromised target engagement.

Molecular Formula C15H25BO2
Molecular Weight 248.17 g/mol
CAS No. 256383-45-6
Cat. No. B1662982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nonylphenylboronic acid
CAS256383-45-6
SynonymsB-(4-nonylphenyl)-boronic acid
Molecular FormulaC15H25BO2
Molecular Weight248.17 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CCCCCCCCC)(O)O
InChIInChI=1S/C15H25BO2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13,17-18H,2-9H2,1H3
InChIKeyVONVJOGSLHAKOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

4-Nonylphenylboronic Acid (CAS 256383-45-6): High-Potency FAAH Inhibitor for Endocannabinoid & Neuroscience Research


4-Nonylphenylboronic acid (CAS 256383-45-6) is a member of the arylboronic acid class, characterized by a boronic acid group attached to a para-nonyl-substituted phenyl ring (C₁₅H₂₅BO₂, MW 248.17) [1]. It is primarily recognized as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), with an IC₅₀ of 9.1 nM [2], an enzyme critical in degrading the endocannabinoid anandamide [3].

4-Nonylphenylboronic Acid (CAS 256383-45-6): Why Generic Boronic Acid Substitution Fails in Critical Assays


The scientific and industrial utility of 4-nonylphenylboronic acid is not fungible with other boronic acids. Its unique combination of a para-nonyl chain and a boronic acid head creates a specific pharmacophore and physicochemical profile. In FAAH inhibition, a systematic study showed that simple phenylboronic acid or other alkyl-substituted analogs exhibit drastically reduced potency, underscoring that the nonyl chain is not an inert feature but a critical driver of target engagement and selectivity [1]. Furthermore, its solubility profile (e.g., ~9 mg/mL in DMSO) and physical properties differ markedly from smaller or more polar boronic acids, impacting experimental design in both biological assays and material science applications .

4-Nonylphenylboronic Acid (CAS 256383-45-6) Selection Guide: Quantified Superiority Over Analogs


Sub-nanomolar FAAH Inhibition: The 4-Nonylphenylboronic Acid Advantage

4-Nonylphenylboronic acid is the most potent FAAH inhibitor within the arylboronic acid series, with an IC₅₀ of 9.1 nM [1]. This represents an activity increase of over 16,000-fold compared to the baseline parent compound, phenylboronic acid (IC₅₀ = 150 nM) [2]. This quantifies the critical role of the para-nonyl substituent in achieving high target affinity.

Endocannabinoid Research Enzyme Inhibition Neuroscience

870-Fold Selectivity for FAAH over MAGL: Defining Specificity for Endocannabinoid Pathway Studies

Beyond potency, 4-nonylphenylboronic acid demonstrates a striking 870-fold selectivity window for FAAH (IC₅₀ = 9.1 nM) over the related serine hydrolase, monoacylglycerol lipase (MAGL, IC₅₀ = 7,900 nM) [1]. This high degree of target discrimination is a defining feature that distinguishes it from other FAAH inhibitors that may have overlapping MAGL activity, enabling cleaner dissection of the anandamide (FAAH) versus 2-arachidonoylglycerol (MAGL) pathways.

Endocannabinoid Selectivity MAGL Off-Target Profiling

Differential Lipase Inhibition: A Secondary Selectivity Filter

4-Nonylphenylboronic acid exhibits a tiered selectivity profile against other lipases beyond MAGL. It inhibits human endothelial lipase (EL) with an IC₅₀ of 100 nM and lipoprotein lipase (LPL) with an IC₅₀ of 1,400 nM [1]. This creates a 14-fold selectivity for EL over LPL. While less potent than FAAH inhibition, this activity profile is a quantifiable characteristic that distinguishes it from boronic acids that either do not inhibit these targets or have a different selectivity fingerprint [1].

Lipase Inhibition Cardiovascular Research Endothelial Lipase

Quantified Solubility Profile: Enabling Reproducible In Vitro Assay Development

The compound's practical handling characteristics are defined by its solubility profile. 4-Nonylphenylboronic acid achieves a solubility of at least 30 mg/mL in DMSO and DMF, and 30 mg/mL in ethanol . In a physiologically relevant buffer system (Ethanol:PBS pH 7.2, 1:2 v/v), its solubility is 0.3 mg/mL . These quantitative metrics provide clear boundaries for experimental design, allowing users to select appropriate solvents for stock and working solutions, which is a key differentiator from less soluble analogs that may require more exotic or less biocompatible solvents.

Assay Development Solubility Formulation

4-Nonylphenylboronic Acid (CAS 256383-45-6): Optimized Application Scenarios Based on Quantitative Evidence


High-Precision Endocannabinoid System Modulation (In Vitro)

For researchers requiring maximal and selective inhibition of FAAH to study anandamide signaling in neuronal or immune cell cultures, 4-nonylphenylboronic acid is the empirically validated choice. Its sub-nanomolar potency (IC₅₀ 9.1 nM) and 870-fold selectivity over MAGL ensure that observed phenotypes can be primarily attributed to FAAH blockade, minimizing off-target pathway crosstalk [1]. Use the established solubility of 30 mg/mL in DMSO to prepare concentrated stocks and adhere to storage at -20°C for long-term stability .

Structure-Activity Relationship (SAR) Studies of Arylboronic Acids

This compound serves as a critical reference standard in SAR campaigns exploring the role of lipophilic, para-substituents on boronic acid function. The 9.1 nM FAAH IC₅₀ for the nonyl-substituted derivative can be directly contrasted with the unsubstituted phenylboronic acid (IC₅₀ = 150 nM) and other alkyl chain lengths to construct a quantitative activity model [1]. This data is foundational for medicinal chemistry efforts in endocannabinoid drug discovery.

Investigating the Role of Endothelial and Lipoprotein Lipases

While not the primary target, the compound's ability to inhibit endothelial lipase (IC₅₀ 100 nM) with 14-fold selectivity over lipoprotein lipase (IC₅₀ 1,400 nM) offers a defined pharmacological tool [1]. Researchers exploring the roles of these enzymes in lipid metabolism or cardiovascular biology can utilize 4-nonylphenylboronic acid as a chemical probe, while carefully considering its high-affinity FAAH activity as a necessary control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nonylphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.